molecular formula C20H27NO6 B12421235 3-Hydroxy Tolperisone-d10 (maleate)

3-Hydroxy Tolperisone-d10 (maleate)

Cat. No.: B12421235
M. Wt: 387.5 g/mol
InChI Key: LBIPWJFYYZEVQC-UTVKXZGFSA-N
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Description

3-Hydroxy Tolperisone-d10 (maleate) is a deuterated derivative of Tolperisone, a centrally acting skeletal muscle relaxant used to treat spastic paralysis and muscular dystonia . Its molecular formula is C₂₀H₂₇NO₆, with a molecular weight of 377.43 g/mol . The deuteration (d10) occurs at ten hydrogen positions, primarily within the piperidine ring, enhancing its utility in pharmacokinetic studies and metabolic tracing due to deuterium's distinct mass . The maleate salt improves solubility and stability, making it suitable for pharmaceutical research . Its purity exceeds 95%, validated via HPLC and mass spectrometry .

Properties

Molecular Formula

C20H27NO6

Molecular Weight

387.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(3-hydroxy-4-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D2,4D2,5D2,8D2,9D2;

InChI Key

LBIPWJFYYZEVQC-UTVKXZGFSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC(=C(C=C2)C)O)([2H])[2H])([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Tolperisone-d10 (maleate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy Tolperisone-d10 (maleate) is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Hydroxy Tolperisone-d10 (maleate) is similar to that of tolperisone. It acts as a centrally acting muscle relaxant by blocking sodium and calcium channels. This inhibition reduces the excitability of neurons, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .

Comparison with Similar Compounds

Tolperisone-d10 Hydrochloride

  • Structure : Shares the same deuterated piperidine core as 3-Hydroxy Tolperisone-d10 but lacks the hydroxyl group and uses a hydrochloride counterion instead of maleate.
  • Molecular Formula: C₁₆H₁₄D₁₀ClNO .
  • Applications : Primarily employed as an internal standard in chromatography due to its isotopic purity (>95% deuterium enrichment) .
  • Key Differences :
    • The absence of the hydroxyl group reduces polarity, impacting solubility and metabolic interactions .
    • Hydrochloride salt offers lower aqueous solubility compared to maleate .

Hydroxymethyl Tolperisone-d10 Hydrochloride

  • Structure : Features a hydroxymethyl (-CH₂OH) group instead of the hydroxyl (-OH) group at position 3.
  • Molecular Formula: C₁₆H₁₄D₁₀ClNO₂ .
  • Applications : Used in metabolic studies to trace hydroxymethylation pathways .
  • Key Differences :
    • The hydroxymethyl group increases molecular weight (307.88 g/mol) and alters metabolic stability compared to the hydroxyl variant .
    • Higher lipophilicity may influence blood-brain barrier penetration .

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

  • Structure : Contains a carboxylic acid (-COOH) group at position 4 and deuterium at ten positions.
  • Molecular Formula: C₁₆H₂₂ClNO₃ (deuterated piperidine) .
  • Key Differences :
    • The carboxylic acid group introduces acidity (pKa ~4.5), altering protein binding and renal clearance .
    • Hydrate form impacts crystalline stability and shelf life .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Salt Form Key Functional Group Primary Application Price (5 mg)
3-Hydroxy Tolperisone-d10 (maleate) C₂₀H₂₇NO₆ 377.43 Maleate -OH at position 3 Metabolic tracing $360
Tolperisone-d10 Hydrochloride C₁₆H₁₄D₁₀ClNO 307.88 Hydrochloride None Chromatography internal standard $380
Hydroxymethyl Tolperisone-d10 HCl C₁₆H₁₄D₁₀ClNO₂ 307.88 Hydrochloride -CH₂OH at position 3 Metabolic pathway studies N/A
Tolperisone 4-Carboxylic Acid-d10 HCl Hydrate C₁₆H₂₂ClNO₃ 321.86 Hydrochloride -COOH at position 4 Excretion mechanism studies N/A

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